molecular formula C11H8N2O4S B1417433 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one CAS No. 73855-64-8

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one

Cat. No. B1417433
CAS RN: 73855-64-8
M. Wt: 264.26 g/mol
InChI Key: PEVLJHABSBSAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one, also known as 5-BODIPY-2-HAT, is a synthetic, fluorescent dye used in various scientific research applications. It has a unique structure that is composed of a benzodioxole ring, two thiazole rings, and an amino group. This fluorescent dye is highly soluble in water and exhibits strong fluorescence emission in the visible spectrum. 5-BODIPY-2-HAT is used in a wide range of scientific research applications, including cellular imaging, drug delivery, and bio-sensing.

Scientific Research Applications

Antifungal Applications

Compounds similar to 5-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one have been explored for their antifungal properties. Narayana et al. (2004) synthesized a range of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives, demonstrating their potential as antifungal agents. This suggests that our compound of interest may have applications in treating fungal infections due to its structural similarities (Narayana et al., 2004).

Protein Kinase Inhibition

Bourahla et al. (2021) investigated new 1,3-thiazol-4(5H)-one derivatives for their inhibitory effects on protein kinases, which are crucial in various diseases, including neurological and oncological disorders. Their research found that these compounds can effectively inhibit protein kinase DYRK1A, indicating potential therapeutic applications for 5-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one in this area (Bourahla et al., 2021).

Anticancer Activity

Compounds structurally related to 5-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one have shown potential in anticancer therapy. Kaminskyy et al. (2015) synthesized 4-aminothiazol-2(5H)-one derivatives and found them to possess selective anticancer activity, particularly against specific cancer cell lines. This suggests that our compound may hold promise in targeted cancer treatment (Kaminskyy et al., 2015).

Molecular Structure Studies

Gzella et al. (2014) conducted studies on similar 1,3-thiazolidin-4-one derivatives, focusing on their molecular structures and tautomerism. Understanding these structural aspects is crucial in developing effective pharmaceuticals and could provide insights into the potential applications of 5-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one (Gzella et al., 2014).

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylidene)-2-hydroxyimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S/c14-10-9(18-11(12-10)13-15)4-6-1-2-7-8(3-6)17-5-16-7/h1-4,15H,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVLJHABSBSAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=NO)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one

CAS RN

73855-64-8
Record name 5-(1,3-benzodioxol-5-ylmethylidene)-2-(hydroxyamino)-1,3-thiazol-4-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G27PN7ECA8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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